4-(3-methylanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]butanamide
Description
4-(3-methylanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of both an aniline and a nitrophenyl group, which contribute to its unique chemical properties.
Properties
IUPAC Name |
4-(3-methylanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-14-5-2-7-16(11-14)19-10-4-9-18(23)21-20-13-15-6-3-8-17(12-15)22(24)25/h2-3,5-8,11-13,19H,4,9-10H2,1H3,(H,21,23)/b20-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZCLRJQOQWKBA-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCCCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NCCCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methylanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]butanamide typically involves a multi-step process. One common method includes the reaction of 3-methylaniline with 3-nitrobenzaldehyde under specific conditions to form the intermediate Schiff base. This intermediate is then reacted with butanoyl chloride to yield the final product. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
4-(3-methylanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]butanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic aromatic substitution reactions may require reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-(3-methylanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-methylanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group may participate in redox reactions, while the aniline group can form hydrogen bonds with target molecules. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-fluoro-4-methylanilino)-1-(2-naphthyl)-1-propanone
- 4-((E)-{[(3-chloro-4-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-methoxybenzoate
Uniqueness
4-(3-methylanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]butanamide is unique due to the presence of both an aniline and a nitrophenyl group, which confer distinct chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
